1,3,5-Trimethyl-1,3,5-trisilinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

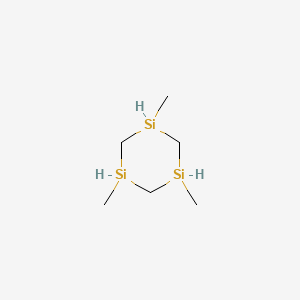

1,3,5-トリメチル-1,3,5-トリシランは、分子式C6H18Si3を持つ有機ケイ素化合物です。これは、構造中にケイ素原子を含むことを特徴とするシランファミリーのメンバーです。

2. 製法

合成経路と反応条件

1,3,5-トリメチル-1,3,5-トリシランは、いくつかの方法で合成できます。一般的なアプローチの1つは、制御された条件下で、トリメチルクロロシランと適切な還元剤(水素化リチウムアルミニウムなど)を反応させることです。反応は通常、次のように進行します:[ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]

工業的製造方法

工業的な環境では、1,3,5-トリメチル-1,3,5-トリシランの製造には、同様の試薬と条件を使用した大規模な反応が含まれる場合があります。このプロセスは、高収率と純度のために最適化されており、多くの場合、蒸留や精製などの高度な技術を使用して目的の生成物を単離します。

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,3,5-trisilinane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and purification to isolate the desired product.

化学反応の分析

反応の種類

1,3,5-トリメチル-1,3,5-トリシランは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、シラノールまたはシロキサンを形成するために酸化できます。

還元: これは、より単純なシランを形成するために還元できます。

置換: メチル基は、ハロゲンやアルキル基などの他の官能基に置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化反応は、多くの場合、制御された条件下で塩素や臭素などの試薬を使用します。

主な生成物

酸化: シラノールとシロキサン。

還元: より単純なシラン。

置換: 使用される試薬に応じて、さまざまな置換されたシラン。

科学的研究の応用

1,3,5-トリメチル-1,3,5-トリシランは、科学研究でいくつかの用途があります。

材料科学: これは、ポリマーやセラミックスなど、高度な材料の合成に使用されます。

有機合成: この化合物は、より複雑な有機ケイ素化合物の合成の前駆体として機能します。

触媒作用: これは、さまざまな化学反応で触媒または触媒担体として使用されます。

電子工学: この化合物は、その独特の電気的特性により、電子デバイスにおける潜在的な用途について調査されています。

作用機序

1,3,5-トリメチル-1,3,5-トリシランの作用機序には、さまざまな分子標的との相互作用が含まれます。化合物中のケイ素原子は、他の元素と強い結合を形成することができ、さまざまな化学変換を促進します。関与する経路には、多くの場合、Si-CおよびSi-H結合の形成と切断が含まれており、目的の化学生成物につながります。

6. 類似の化合物との比較

類似の化合物

1,3,5-トリメチル-1,3,5-トリアジナン: 同様の構造的特徴を持つ別の有機ケイ素化合物。

ヘキサメチルシクロトリシロキサン: 同様の化学的性質を持つ環状シロキサン。

独自性

1,3,5-トリメチル-1,3,5-トリシランは、その直線構造と3つのケイ素原子の存在により独自性があり、これにより明確な化学反応性と安定性が得られます。さまざまな化学反応を起こす能力と、複数の分野における応用により、科学研究や工業的な用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

1,3,5-Trimethyl-1,3,5-triazinane: Another organosilicon compound with similar structural features.

Hexamethylcyclotrisiloxane: A cyclic siloxane with comparable chemical properties.

Uniqueness

1,3,5-Trimethyl-1,3,5-trisilinane is unique due to its linear structure and the presence of three silicon atoms, which confer distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

特性

分子式 |

C6H18Si3 |

|---|---|

分子量 |

174.46 g/mol |

IUPAC名 |

1,3,5-trimethyl-1,3,5-trisilinane |

InChI |

InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |

InChIキー |

DWKMLSRQOYQIEY-UHFFFAOYSA-N |

正規SMILES |

C[SiH]1C[SiH](C[SiH](C1)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。